Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl-

Catalog No.
S1513634
CAS No.
18923-59-6
M.F
C72H60O18Si12
M. Wt
1550.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)...

CAS Number

18923-59-6

Product Name

Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl-

IUPAC Name

1,3,5,7,9,11,13,15,17,19,21,23-dodecakis-phenyl-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane

Molecular Formula

C72H60O18Si12

Molecular Weight

1550.3 g/mol

InChI

InChI=1S/C72H60O18Si12/c1-13-37-61(38-14-1)91-73-99(69-53-29-9-30-54-69)76-94(64-43-19-4-20-44-64)83-97(67-49-25-7-26-50-67)79-100(89-99,70-55-31-10-32-56-70)74-92(81-91,62-39-15-2-16-40-62)86-96(66-47-23-6-24-48-66)78-101(71-57-33-11-34-58-71)75-93(85-91,63-41-17-3-18-42-63)82-95(87-94,65-45-21-5-22-46-65)77-102(90-101,72-59-35-12-36-60-72)80-98(84-96,88-97)68-51-27-8-28-52-68/h1-60H

InChI Key

ZDJQTJDLPJRVLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si]7(O[Si]8(O[Si](O6)(O[Si](O3)(O[Si](O4)(O[Si](O8)(O[Si](O7)(O5)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si]7(O[Si]8(O[Si](O6)(O[Si](O3)(O[Si](O4)(O[Si](O8)(O[Si](O7)(O5)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Potential in Nanomedicine:

The unique cage-like structure of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, also known as Dodecaphenyl POSS (Polyhedral Oligomeric Silsesquioxane), makes it a promising candidate for various applications in nanomedicine. Due to its well-defined size, shape, and biocompatibility, Dodecaphenyl POSS can be utilized as:

  • Drug delivery carriers: The cage-like structure can encapsulate therapeutic drugs, protecting them from degradation and enabling targeted delivery to specific cells or tissues .
  • Imaging contrast agents: By attaching imaging agents to the Dodecaphenyl POSS surface, it can be used for enhanced medical imaging, such as magnetic resonance imaging (MRI) or computed tomography (CT) .

Material Science Applications:

Dodecaphenyl POSS possesses interesting properties that make it valuable in material science research. These properties include:

  • High thermal stability: The cage structure offers excellent thermal stability, making Dodecaphenyl POSS suitable for applications requiring high temperatures .
  • Tunable surface chemistry: The phenyl groups on the Dodecaphenyl POSS can be modified to introduce specific functionalities, allowing researchers to tailor the material's properties for various applications .

These properties make Dodecaphenyl POSS a potential candidate for:

  • Development of high-performance polymers: Incorporation of Dodecaphenyl POSS into polymer chains can improve their thermal stability, mechanical strength, and flame retardancy .
  • Preparation of nanocomposites: Dodecaphenyl POSS can be used as a nanofiller to reinforce composite materials, leading to improved mechanical properties and thermal stability .

Research into Other Potential Applications:

Dodecaphenyl POSS is a relatively new material, and research into its potential applications is ongoing. Some other areas of exploration include:

  • Electronics: Dodecaphenyl POSS may be used in the development of new electronic devices due to its potential applications in organic electronics and dielectric materials .
  • Catalysis: The cage structure and tunable surface chemistry of Dodecaphenyl POSS make it a potential candidate for the development of new catalysts for various chemical reactions .

Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl- is a complex siloxane compound characterized by its unique cage-like structure composed of silicon and oxygen atoms. This compound features twelve phenyl groups attached to a silsesquioxane core, which enhances its stability and provides distinctive chemical properties. The intricate arrangement of silicon-oxygen bonds and phenyl groups contributes to its potential applications in various fields such as materials science and nanotechnology.

The chemical behavior of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane can be influenced by its siloxane backbone and phenyl substituents. Typical reactions include:

  • Hydrolysis: The siloxane bonds can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanol groups.
  • Condensation: Upon heating or in the presence of catalysts, these silanol groups can condense to form more extensive siloxane networks.
  • Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions under specific conditions.

These reactions are critical for modifying the compound's properties for various applications.

The synthesis of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecasiloxane typically involves:

  • Sol-Gel Process: This method allows for the controlled hydrolysis and condensation of silanes to form the desired siloxane structure.
  • Template Synthesis: Using templates can help in forming the cage-like structure by guiding the arrangement of silicon and oxygen atoms during synthesis.
  • Chemical Vapor Deposition: This technique can be employed to create thin films of the compound on various substrates.

These methods enable the production of high-purity compounds suitable for advanced applications.

Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecaphenyl- has several potential applications:

  • Nanotechnology: Its unique structure makes it suitable for use in nanocomposites and as a building block for nanoscale materials.
  • Coatings: The compound can be utilized in creating durable coatings with enhanced mechanical and thermal properties.
  • Drug Delivery Systems: Due to its biocompatibility and ability to encapsulate drugs, it may serve as a carrier for pharmaceuticals.

Studies focusing on the interactions of Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecaphenyl- with other molecules are crucial for understanding its behavior in biological systems and materials science:

  • Interaction with Biomolecules: Investigating how this compound interacts with proteins or nucleic acids could reveal insights into its potential biomedical applications.
  • Compatibility with Polymers: Understanding its compatibility with various polymers is essential for developing composite materials.

These interaction studies help elucidate the compound's functional properties.

Several compounds share structural similarities with Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecaphenyl-. Here are a few notable examples:

Compound NameStructure TypeKey FeaturesUnique Aspects
1,2-Diphenyl-3-(phenylthio)-propeneOrganic CompoundContains phenyl groupsExhibits unique optical properties
1,2-Dodecaphenyl-1-silacyclopentaneSilacyclopentaneCyclic structurePotentially useful in organic electronics
OctaphenylsilsesquioxaneSilsesquioxaneCage-like structureKnown for thermal stability

These compounds illustrate various structural configurations and functionalities that differentiate them from Heptacyclo(11.11.1.13,9.15,21.17,19.111,17.115,23)dodecaphenyl-, highlighting its unique characteristics within this class of materials.

Emergence of Polyhedral Oligomeric Silsesquioxanes in Organosilicon Chemistry

Polyhedral oligomeric silsesquioxanes (POSS) originated in the 1940s with Scott’s synthesis of methylsilsesquioxane, though early products lacked well-defined cage structures. The foundational work of Sprung and Barry in the 1950s established methods for synthesizing octamethyl and alkyl-substituted POSS, characterized by their empirical formula $$ \text{[RSiO}{1.5}\text{]}n $$ (where $$ n \geq 6 $$). These early studies highlighted the role of hydrolysis and condensation reactions of trifunctional silanes (e.g., $$ \text{RSiX}_3 $$, X = Cl, OR') in forming silicon-oxygen frameworks.

The T8 POSS architecture ($$ n = 8 $$) dominated early research due to its thermodynamic stability and synthetic accessibility. However, the discovery of larger cages, including T10 and T12 variants, expanded the scope of POSS chemistry. The T12 dodecasiloxane framework emerged as a structurally complex system, requiring precise control over reaction conditions to avoid kinetic trapping in smaller cages.

Evolutionary Trajectory of Dodecaphenyl-Substituted Cage Architectures

Dodecaphenyl-substituted POSS derivatives gained prominence in the 1960s with the work of Brown and Vogt, who patented phenylsilsesquioxane compositions for high-temperature polymer applications. Their synthesis involved hydrolyzing phenyltrichlorosilane under basic conditions, yielding fusible precursors that polymerized into thermally stable resins.

A breakthrough came in 2012 with a one-pot synthesis of T12-Phenyl ($$ \text{C}{72}\text{H}{60}\text{O}{18}\text{Si}{12} $$) using phenyltrialkoxysilane precursors in mildly basic aqueous solutions. This method achieved >95% yield by optimizing hydrolysis kinetics and avoiding competitive oligomerization pathways. Key advancements included:

  • Room-temperature reactivity: Reduced energy requirements compared to traditional sol-gel methods.
  • Scalability: Simplified purification via crystallization from non-polar solvents.

Table 1: Comparative Synthetic Routes for Dodecaphenyl POSS

MethodPrecursorYield (%)ConditionsKey Innovation
Traditional hydrolysisPhenyltrichlorosilane30–50Acidic, high-temperatureEarly industrial applicability
Aqueous basic (2012)Phenyltriethoxysilane>95Room temperature, pH 9–10Kinetic control of cage growth
Corner-cappingT7 trisilanol60–70Chlorosilane cappingFunctional group diversification

The dodecaphenyl substitution pattern enhances solubility in aromatic solvents (e.g., toluene, benzene) and improves compatibility with thermoplastic matrices. Hybrid Plastics commercialized this compound (MS0802) for applications requiring high refractive index ($$ n_D = 1.56 $$) and UV stability.

Patent Landscapes and Early Industrial Synthesis Claims

The 1961 patent by Brown (US3000858) laid the groundwork for industrial POSS production, emphasizing dodecaphenylsilsesquioxane’s role as a polymerizable plasticizer. Claims covered:

  • Thermal stability: Decomposition temperatures exceeding 400°C in air.
  • Processability: Fusibility at 350–550°C for film formation.

Subsequent patents, such as JPS6151599B2 (1998), refined synthetic protocols using alkali metal bicarbonates to control pH during hydrolysis. This approach minimized side reactions and enabled the production of high-purity T12-Phenyl for electronic applications.

Industrial adoption accelerated in the 21st century, with Hybrid Plastics and Sigma-Aldrich offering dodecaphenyl POSS as a specialty additive for:

  • Coatings: Enhanced scratch resistance and gloss retention.
  • Polymers: Nano-reinforcement in fluoropolymers and polyimides.
  • Biomaterials: Low-cytotoxicity scaffolds for tissue engineering.

Other CAS

18923-59-6

Wikipedia

Dodeca(phenylsilasesquioxane)

General Manufacturing Information

Heptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]dodecasiloxane, 1,3,5,7,9,11,13,15,17,19,21,23-dodecaphenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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